5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
CAS No.:
Cat. No.: VC14839372
Molecular Formula: C13H12N4O2S
Molecular Weight: 288.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N4O2S |
|---|---|
| Molecular Weight | 288.33 g/mol |
| IUPAC Name | 5-(3-methoxyphenyl)-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C13H12N4O2S/c1-19-9-5-3-4-8(6-9)10-7-11(18)17-12(14-10)15-13(16-17)20-2/h3-7H,1-2H3,(H,14,15,16) |
| Standard InChI Key | QFDIHTCWVBODBR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CC(=O)N3C(=N2)N=C(N3)SC |
Introduction
Synthesis and Preparation
Synthesis of similar triazolopyrimidine compounds often involves multi-step reactions starting from simple precursors like pyrimidine or triazole derivatives. Common methods include condensation reactions and cyclization processes. For instance, the synthesis of related compounds might involve the reaction of a pyrimidine derivative with a triazole precursor in the presence of a catalyst.
Biological and Chemical Applications
Compounds within the 1,2,4-triazolo[1,5-a]pyrimidine class have been explored for their anti-inflammatory, antiviral, and anticancer properties. The presence of a methylsulfanyl group could enhance the compound's ability to interact with biological targets, while the 3-methoxyphenyl group may contribute to its solubility and pharmacokinetic profile.
| Potential Application | Description |
|---|---|
| Antiviral Activity | Inhibition of viral replication or protein-protein interactions |
| Anti-inflammatory Activity | Modulation of inflammatory pathways |
| Anticancer Activity | Inhibition of cancer cell growth or proliferation |
Research Findings and Future Directions
While specific research findings on 5-(3-methoxyphenyl)-2-(methylsulfanyl) triazolo[1,5-a]pyrimidin-7(4H)-one are not available, studies on related compounds suggest that these molecules can be effective in disrupting protein-protein interactions or modulating enzyme activity. Future research should focus on synthesizing this compound and evaluating its biological activity through in vitro and in vivo studies.
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